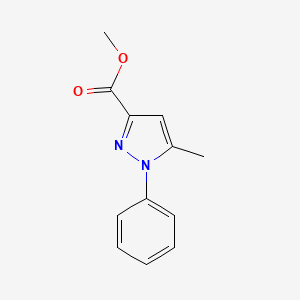

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester

Description

Chemical Structure and Properties

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS 7188-97-8) is a pyrazole-based compound with a molecular weight of 216.24 g/mol. Its structure features a phenyl group at the 1-position, a methyl ester at the 3-position, and a methyl substituent at the 5-position of the pyrazole ring. This configuration enhances its stability and modulates electronic properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Key Applications

The compound’s ester functionality and aromatic substituents suggest utility in drug discovery, such as serving as a precursor for anti-inflammatory or analgesic agents. Its methyl ester group can undergo hydrolysis to yield carboxylic acid derivatives for further functionalization .

Properties

IUPAC Name |

methyl 5-methyl-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-8-11(12(15)16-2)13-14(9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTASIYEIXYNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229411 | |

| Record name | Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7188-97-8 | |

| Record name | Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7188-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester, often referred to as Methyl 5-methyl-1-phenylpyrazole-3-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung cancer (A549). The IC values for these compounds often indicate moderate to strong cytotoxic effects, with some derivatives achieving IC values lower than 200 µg/mL, suggesting potent activity against cancer cells .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 5-Methyl-1-phenylpyrazole | MCF-7 | 193.93 |

| 5-Methyl-1-phenylpyrazole | A549 | 208.58 |

| Control (5-Fluorouracil) | A549 | 371.36 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized several pyrazole derivatives and tested their anticancer activity on the MCF-7 cell line. Among them, the compound with the methyl ester group showed significant cytotoxicity with an IC value of 193.93 µg/mL, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 5-methyl-1-phenylpyrazole significantly inhibited bacterial growth, showcasing their potential in developing new antibiotics .

Scientific Research Applications

Agricultural Chemistry

Pesticide Development

This compound plays a crucial role in the formulation of agrochemicals, particularly as an active ingredient in pesticides and herbicides. Its unique chemical structure allows for targeted action against specific pests while minimizing environmental impact. Research has shown that derivatives of this compound exhibit potent insecticidal and herbicidal activities, making them valuable in sustainable agricultural practices.

Pharmaceutical Development

Therapeutic Properties

The compound is under investigation for its potential therapeutic applications, particularly in treating inflammatory diseases and cancer. Its ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for drug development.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of 5-methyl-1-phenyl-1H-pyrazole exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating chronic inflammatory conditions.

| Study Focus | Outcome | Reference |

|---|---|---|

| Anti-inflammatory effects | Significant reduction in cytokine levels | |

| Cancer cell line studies | Induced apoptosis in cancer cells |

Material Science

Advanced Materials Synthesis

In material science, this compound is utilized to synthesize advanced materials such as polymers and coatings. Its unique properties allow for the development of materials with enhanced durability and performance characteristics.

| Material Type | Application | Properties Enhanced | Reference |

|---|---|---|---|

| Coatings | Protective coatings for metals | Corrosion resistance | |

| Polymers | High-performance composites | Mechanical strength |

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound serves as a reference standard for identifying and quantifying similar compounds within complex mixtures. Its stability and well-characterized properties make it an essential tool in various analytical methods.

Applications

- Used in chromatography to ensure accurate quantification of pyrazole derivatives.

Comparison with Similar Compounds

Substitution at the Ester Group

Ethyl Ester Analog

- Compound : 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS 81153-64-2)

- Molecular Weight : 230.26 g/mol (vs. 216.24 for methyl ester)

- Slightly reduced solubility in polar solvents compared to the methyl ester. Pharmacokinetic profiles may differ due to esterase-mediated hydrolysis rates .

Biphenyl-Substituted Derivative

- Compound : 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester

- Key Differences: The biphenyl group introduces steric bulk and extended π-conjugation, which could improve binding to hydrophobic pockets in target proteins.

Substitution at the 5-Position

Amino-Substituted Analog

- Compound: Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6)

- Molecular Weight : 155.15 g/mol

- Key Differences: The amino group at the 5-position introduces hydrogen-bonding capability, enhancing solubility in aqueous media. Reactivity: The amino group enables further derivatization (e.g., acylation, sulfonation), unlike the methyl group in the target compound. Melting Point: 101–102°C, suggesting distinct crystallinity compared to the target compound (data unavailable) .

Bulky Aryl-Substituted Derivatives

- Examples :

- 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS 56192-91-7)

- 5-(2,3,5,6-Tetramethyl-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester

- Key Differences: Steric hindrance from bulky aryl groups may reduce reactivity in nucleophilic substitutions.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Q & A

Q. Example Protocol :

- Step 1 : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in dry THF.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Step 3 : Confirm structure via H-NMR (δ 3.8 ppm for methyl ester) and IR (C=O stretch at ~1700 cm) .

How do spectroscopic and crystallographic methods validate the structure of this compound?

Basic Research Question

Spectroscopy :

- IR : Confirms ester C=O (~1700 cm) and pyrazole ring vibrations (~1600 cm).

- H-NMR : Methyl ester protons appear as a singlet (~δ 3.8 ppm); aromatic protons (phenyl group) resonate at δ 7.2–7.6 ppm .

- Mass Spectrometry : Molecular ion peak ([M+H]) at m/z 231.1 (calculated for CHNO).

Crystallography :

Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles. For example, the methyl ester carbonyl bond length is typically ~1.21 Å, consistent with ester functional groups .

What strategies optimize the yield of the methyl ester derivative under varying reaction conditions?

Advanced Research Question

Key factors include:

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility.

- Temperature Control : Reactions at 60–80°C balance speed and side-product formation.

Q. Key Parameters :

- Dose Range : 10–100 mg/kg (oral).

- Positive Control : Diclofenac (10 mg/kg).

- Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05) .

How is SHELX software applied in crystallographic studies of pyrazole derivatives?

Advanced Research Question

Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : SHELXD for phase problem resolution via direct methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Case Study :

For 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (), SHELX refinement confirmed a planar pyrazole ring (torsion angle <5°) and intermolecular C-H···O interactions stabilizing the crystal lattice .

What analytical techniques resolve discrepancies in purity assessments between elemental analysis and HPLC?

Q. Methodological Answer

- Elemental Analysis : Confirms stoichiometric C/H/N ratios (±0.3% tolerance).

- HPLC : Detects organic impurities (e.g., unreacted starting materials) using a C18 column (UV detection at 254 nm).

- Cross-Validation : Discrepancies arise from inorganic residues (e.g., salts); use ICP-MS for trace metal analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.